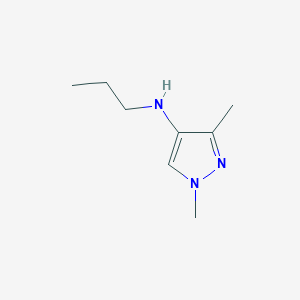

1,3-dimethyl-N-propyl-1H-pyrazol-4-amine

Description

Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Research

Pyrazole-containing compounds are one of the most influential families of N-heterocycles, demonstrating remarkable versatility as synthetic intermediates and as active molecules in a variety of applications. mdpi.com Their derivatives are cornerstones in medicinal chemistry, forming the core of numerous established drugs. nih.govmdpi.com The pyrazole scaffold is associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, anticancer, and antidiabetic properties. nbinno.comresearchgate.netresearcher.life Notable examples of pyrazole-based drugs include the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant. nih.govmdpi.com

Beyond the pharmaceutical industry, pyrazole derivatives are integral to the agrochemical sector, where they function as herbicides, insecticides, and fungicides. nbinno.com Their utility also extends to materials science, where the unique photophysical properties of certain pyrazole derivatives are harnessed to develop sensors, dyes, and organic light-emitting diodes (OLEDs). mdpi.comnbinno.com The capacity of the pyrazole ring to be strategically functionalized allows chemists to fine-tune the steric and electronic properties of the resulting molecules, making it a highly valuable building block in advanced chemical research. nbinno.com

Scope and Academic Relevance of 1,3-Dimethyl-N-propyl-1H-pyrazol-4-amine

While extensive research exists for the broader pyrazole class, 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine is a more specialized compound with limited specific documentation in publicly accessible literature. Its academic relevance can be understood by dissecting its structural components and their significance within pyrazole chemistry.

The core of the molecule is a 1,3-dimethyl-1H-pyrazol-4-amine. This places it in the category of 4-aminopyrazoles. Compared to their 3-amino and 5-amino isomers, 4-aminopyrazoles have been investigated to a lesser extent for anticancer and anti-inflammatory activities. mdpi.com However, they have garnered attention for other potential biological properties, including as anticonvulsant and antioxidant agents. mdpi.com

The N-propyl group attached to the 4-amino position suggests its potential role as a synthetic intermediate. The secondary amine functionality can be a key site for further chemical modification, allowing for the construction of more complex molecular architectures. For instance, the amine can undergo reactions like acylation or alkylation to build larger scaffolds for drug discovery programs or materials science applications. evitachem.com Therefore, the primary academic relevance of 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine likely lies in its utility as a bespoke building block in organic synthesis, enabling the exploration of novel chemical space.

Below are the key chemical properties of its parent compound, 1,3-dimethyl-1H-pyrazol-4-amine, from which the properties of the N-propyl derivative can be inferred.

| Property | Value |

| Molecular Formula | C₈H₁₅N₃ |

| Molecular Weight | 153.23 g/mol |

| Parent Compound (CAS) | 64517-88-0 chemicalbook.com |

| Class | Substituted 4-Aminopyrazole |

Historical Development of Pyrazole Amines in Organic Synthesis

The history of pyrazole chemistry began in 1883 when Ludwig Knorr first synthesized a pyrazole derivative. nih.govwikipedia.org The most classical and enduring method for forming the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. wikipedia.org This foundational reaction paved the way for the synthesis of a vast number of substituted pyrazoles.

The synthesis of aminopyrazoles, a crucial subclass, required the development of new strategies using different starting materials.

3(5)-Aminopyrazoles : The most common route to these compounds involves the reaction of hydrazines with β-ketonitriles. This method relies on the nucleophilic attack of hydrazine on both the ketone and nitrile functionalities to facilitate cyclization. researchgate.net

4-Aminopyrazoles : The synthesis of 4-aminopyrazoles, the structural class of the title compound, often involves a multi-step process. One approach is a variation of the Knorr synthesis where a precursor bearing a group at the 4-position is later converted to an amine. More direct methods can involve Thorpe-Ziegler type cyclizations or a Gabriel-like synthesis. researchgate.net

The development of regioselective synthetic methods has been a significant focus of research, allowing chemists to control the position of substituents, including the crucial amino group, on the pyrazole ring. researchgate.net Over the last century, synthetic organic chemistry has evolved from these classical methods to include modern techniques like transition-metal-catalyzed cross-coupling and multi-component reactions, further expanding the diversity of accessible pyrazole amines. mdpi.comorganic-chemistry.org

| Milestone | Description | Year |

| First Pyrazole Synthesis | Ludwig Knorr reports the first synthesis of a pyrazole derivative. | 1883 nih.gov |

| Pechmann Synthesis | Hans von Pechmann develops a method using diazomethane (B1218177) and acetylene. | 1898 wikipedia.org |

| Rise of Aminopyrazoles | Development of key synthetic routes using β-ketonitriles and other precursors for aminopyrazole synthesis. | 20th Century researchgate.net |

| Modern Synthetic Methods | Application of transition-metal catalysis and multi-component reactions to create complex pyrazole derivatives. | Late 20th/21st Century organic-chemistry.org |

Structure

3D Structure

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1,3-dimethyl-N-propylpyrazol-4-amine |

InChI |

InChI=1S/C8H15N3/c1-4-5-9-8-6-11(3)10-7(8)2/h6,9H,4-5H2,1-3H3 |

InChI Key |

INOOWITZSCCXIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CN(N=C1C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Dimethyl N Propyl 1h Pyrazol 4 Amine and Analogues

Classical and Contemporary Cyclization Approaches

The formation of the pyrazole (B372694) ring is the foundational step in synthesizing 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine and related structures. Cyclization reactions, which involve the formation of the heterocyclic ring from acyclic precursors, are central to this process.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

Cyclocondensation reactions represent one of the most fundamental and widely employed methods for constructing the pyrazole nucleus. These reactions typically involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov

A primary route to substituted pyrazoles is the Knorr pyrazole synthesis, which utilizes the reaction between a β-diketone and a hydrazine. mdpi.com For analogues of the target compound, the reaction of a 1,3-dicarbonyl compound with methylhydrazine can lead to the formation of a dimethylpyrazole core. However, achieving the specific 4-amino substitution pattern often requires more specialized precursors.

A more direct and regioselective approach to 4-aminopyrazoles is the Thorpe-Ziegler cyclization. This method involves the N-alkylation of an enaminonitrile followed by an intramolecular cyclization, effectively constructing the 4-aminopyrazole ring system. mdpi.com Similarly, 5-aminopyrazoles can be synthesized through the cyclocondensation of β-ketonitriles with various hydrazine derivatives. encyclopedia.pubchim.it These methods offer robust pathways to aminopyrazole intermediates, which can be further functionalized. For instance, a direct synthesis of N-substituted pyrazoles can be achieved from primary amines, a 1,3-diketone, and an aminating agent like O-(4-nitrobenzoyl)hydroxylamine, which circumvents the need to handle potentially hazardous hydrazine derivatives directly. nih.govacs.org

| Precursors | Reaction Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| β-Diketones + Hydrazines | Knorr Synthesis | Substituted Pyrazoles | Classic, versatile method for pyrazole core. | mdpi.com |

| Enaminonitriles + α-Haloketones | Thorpe-Ziegler Cyclization | 4-Aminopyrazoles | Good regioselectivity for 4-amino substitution. | mdpi.com |

| β-Ketonitriles + Hydrazines | Cyclocondensation | 5-Aminopyrazoles | Direct route to 5-amino substituted pyrazoles. | encyclopedia.pub |

| Primary Amines + Diketones + Aminating Agent | One-Pot Condensation | N-Substituted Pyrazoles | Avoids direct use of hydrazine; introduces N-substituent directly. | acs.org |

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition is a powerful and convergent method for pyrazole synthesis, involving the reaction of a diazo compound (the 1,3-dipole) with a dipolarophile, typically an alkyne or alkene. nih.gov This [3+2] cycloaddition approach allows for the assembly of the pyrazole ring with a high degree of control over substituent placement. acs.org

A significant advancement in this area is the in-situ generation of diazo compounds from stable precursors like N-tosylhydrazones. acs.orgorganic-chemistry.org This one-pot procedure avoids the isolation and handling of potentially toxic and explosive diazo intermediates, enhancing the safety and practicality of the method. acs.org The reaction of these in-situ generated diazo compounds with terminal alkynes regioselectively yields 3,5-disubstituted pyrazoles. acs.org Intramolecular variants of this reaction have also been developed, providing access to fused polycyclic pyrazole systems. acs.org

| 1,3-Dipole Source | Dipolarophile | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Diazo compounds (from Aldehydes/Tosylhydrazones) | Terminal Alkynes | 3,5-Disubstituted Pyrazoles | Convenient one-pot procedure with in-situ diazo generation. | acs.org |

| Diazo compounds (from Tosylhydrazones) | Alkynyl Bromides | 3,5-Diaryl-4-bromo-1H-pyrazoles | High regioselectivity and good functional group tolerance. | organic-chemistry.org |

| Alkyne-tethered Tosylhydrazones | Intramolecular Alkyne | Fused Polycyclic Pyrazoles | Transition-metal-free intramolecular cycloaddition. | acs.org |

Catalysis-Driven Synthesis of Pyrazole Amines

The use of catalysts, particularly those based on transition metals, has revolutionized the synthesis of complex organic molecules, including pyrazole amines. These methods often provide milder reaction conditions, higher efficiency, and novel pathways for bond formation.

Transition Metal-Catalyzed Routes

Copper catalysis has emerged as a cost-effective and versatile tool in nitrogen-containing heterocycle synthesis. Copper-catalyzed hydroamination, for example, allows for the addition of the N-H bond of a pyrazole across an unsaturated C-C bond. acs.orgnih.gov This has been demonstrated in the highly chemo- and stereoselective hydroamination of bicyclic alkenes with various pyrazole derivatives, facilitated by N-heterocyclic carbene ligands. acs.orgnih.gov This process forges a new C-N bond at one of the pyrazole's nitrogen atoms, providing a direct route to N-substituted pyrazole analogues. acs.orgnih.gov

Beyond hydroamination, copper catalysts can promote oxidative C-H/N-H bond coupling. This has been applied to the dimerization of 5-aminopyrazoles, leading to the switchable synthesis of pyrazole-fused pyridazines and pyrazines. mdpi.com Another innovative copper-catalyzed method is the aminoboration of hydrazones, which produces borylated pyrazoles. acs.org These borylated intermediates are highly valuable as they can be readily diversified through subsequent cross-coupling reactions to introduce a wide range of substituents. acs.org

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Hydroamination | Pyrazoles + Cyclopropenes | Copper Catalyst | Chiral N-Cyclopropyl Pyrazoles | acs.orgnih.gov |

| Hydroamination | Pyrazoles + Oxa/Azabenzonorbornadienes | Cu/NHC Ligand | N-Substituted Pyrazoles | acs.orgnih.gov |

| Oxidative Dimerization | 5-Aminopyrazoles | CuCl₂/Na₂CO₃ | Pyrazole-fused Pyridazines/Pyrazines | mdpi.com |

| Aminoboration | Hydrazones + Bis(pinacolato)diboron | Cu(OTf)₂ | Borylated Pyrazoles | acs.org |

Ruthenium and iron, being more earth-abundant than many precious metals, are attractive catalysts for sustainable chemical synthesis.

Ruthenium-catalyzed transformations provide several elegant routes to pyrazoles. An unprecedented Ru(II)-catalyzed intramolecular aerobic oxidative C-N coupling of unsaturated hydrazones has been developed for the synthesis of synthetically challenging tri- and tetrasubstituted pyrazoles, using molecular oxygen as the sole oxidant. organic-chemistry.orgacs.org Another powerful strategy is the acceptorless dehydrogenative coupling (ADC) of 1,3-diols or allylic alcohols with hydrazines. acs.org This atom-economical process, catalyzed by systems like Ru₃(CO)₁₂, generates pyrazoles with only water and hydrogen gas as byproducts. organic-chemistry.orgacs.org Furthermore, ruthenium photocatalysis under visible light has been employed to synthesize 1,5-disubstituted pyrazoles from diazonium salts and cyclopropanols under very mild conditions. researchgate.net

Iron-catalyzed methods offer practical and environmentally benign alternatives. A notable example is the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of hydrazones and vicinal diols, catalyzed by simple iron salts like ferric nitrate. organic-chemistry.orgresearchgate.net This ligand-free reaction proceeds efficiently under neat conditions. researchgate.net Iron catalysts have also been developed for multicomponent reactions, enabling the synthesis of trisubstituted pyrazoles from biomass-derived alcohols and hydrazines through a tandem C-C and C-N bond-forming approach. researchgate.net Additionally, heterogeneous iron-based polyoxometalate catalysts have proven effective and reusable for the condensation cyclization of sulfonylhydrazines and diketones to yield functionalized pyrazoles. aminer.org

| Metal | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Ruthenium | Intramolecular Oxidative C-N Coupling | Unsaturated Hydrazones | Uses O₂ as oxidant; forms polysubstituted pyrazoles. | acs.org |

| Ruthenium | Acceptorless Dehydrogenative Coupling | 1,3-Diols + Hydrazines | Atom-economical, produces H₂O and H₂ as byproducts. | organic-chemistry.orgacs.org |

| Iron | Regioselective Cyclization | Hydrazones + Vicinal Diols | Ligand-free, practical, and wide substrate scope. | organic-chemistry.orgresearchgate.net |

| Iron | Multicomponent Tandem Coupling | Alcohols + Hydrazines | Sustainable approach using alcohols as feedstock. | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazole core, enabling the formation of carbon-carbon and carbon-nitrogen bonds. nih.gov These methods are instrumental in introducing a wide range of substituents onto the pyrazole ring, thereby allowing for the synthesis of diverse analogues of 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine.

The Buchwald-Hartwig amination is a key reaction for the synthesis of N-aryl and N-alkyl pyrazole amines. nih.govnih.gov This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. For the synthesis of analogues of 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine, a halopyrazole precursor, such as 4-bromo-1,3-dimethyl-1H-pyrazole, can be coupled with propylamine. The choice of palladium precursor, ligand, and base is crucial for the reaction's success. nih.gov Microwave irradiation has been shown to expedite these coupling reactions. mdpi.com

Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that forges a carbon-carbon bond between a halopyrazole and a boronic acid or its ester. acs.orgnih.gov This reaction is highly effective for introducing aryl, heteroaryl, or vinyl groups at the 4-position of the pyrazole ring. nih.gov For instance, 4-bromo-1,3-dimethyl-1H-pyrazole can be coupled with various organoboron reagents to yield a wide array of functionalized pyrazole analogues. The reaction conditions, including the palladium catalyst, ligand, and base, can be tailored to accommodate a broad range of substrates. acs.org

The Heck reaction facilitates the coupling of a halopyrazole with an alkene to form a new carbon-carbon bond, typically with trans selectivity. beilstein-journals.orgdntb.gov.ua This reaction is useful for introducing alkenyl substituents onto the pyrazole scaffold. Ligandless palladium catalysts have been successfully employed in the Heck reaction of pyrazole derivatives. beilstein-journals.org

Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that couples a halopyrazole with a terminal alkyne, providing a direct route to alkynyl-substituted pyrazoles. nih.govnih.gov This methodology has been utilized to synthesize various pyrazole-containing compounds. nih.gov

The Stille reaction involves the palladium-catalyzed coupling of an organotin reagent with a halide or triflate. rsc.orgresearchgate.net This reaction offers a broad scope for introducing various organic groups onto the pyrazole ring.

| Coupling Reaction | Reactants | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Halopyrazole + Amine | Pd(OAc)₂ / XPhos / Base (e.g., K₃PO₄) | N-Aryl/N-Alkyl Pyrazole Amine | nih.gov |

| Suzuki-Miyaura Coupling | Halopyrazole + Boronic Acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | Aryl/Vinyl Pyrazole | acs.org |

| Heck Reaction | Halopyrazole + Alkene | Pd(OAc)₂ / P(o-tolyl)₃ / Base (e.g., Et₃N) | Alkenyl Pyrazole | beilstein-journals.orgdntb.gov.ua |

| Sonogashira Coupling | Halopyrazole + Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base (e.g., Et₃N) | Alkynyl Pyrazole | nih.govnih.gov |

| Stille Coupling | Halopyrazole + Organostannane | Pd(PPh₃)₄ | Functionalized Pyrazole | rsc.orgresearchgate.net |

Green Chemistry Approaches in Pyrazole Amine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrazole amines to reduce environmental impact and improve safety. These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient methods.

Solvent-free synthesis offers significant environmental benefits by eliminating the use of volatile and often toxic organic solvents. acs.org The synthesis of pyrazole derivatives has been successfully achieved under solvent-free conditions, often with the aid of grinding or solid-phase catalysts. researchgate.net For instance, the condensation of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole ring can be performed without a solvent, sometimes with microwave irradiation to accelerate the reaction. mdpi.com

Mechanochemistry, which involves chemical transformations induced by mechanical force, is another green approach that can be conducted in the absence of solvents. Grinding reactants together, sometimes with a catalytic amount of a solid acid or base, can efficiently promote the formation of pyrazole rings.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. acs.orgscience.gov The synthesis of pyrazole amines and their precursors can be significantly enhanced by microwave irradiation. nih.govresearchgate.net For example, the cyclocondensation reaction to form the pyrazole ring and subsequent functionalization reactions can often be completed in minutes under microwave heating, as opposed to hours with traditional methods. researchgate.netresearchgate.net

Ultrasound-assisted synthesis utilizes the energy of ultrasonic waves to induce chemical reactions. This technique can promote reactions at lower temperatures and shorter times, making it a valuable green chemistry tool. mdpi.com The synthesis of various heterocyclic compounds, including pyrazoles, has been successfully demonstrated using ultrasound irradiation. acs.org

| Green Chemistry Technique | Key Advantages | Application in Pyrazole Synthesis | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Reduced waste, eliminates toxic solvents, often simpler workup. | Condensation of dicarbonyls and hydrazines. | acs.orgresearchgate.net |

| Mechanochemical Synthesis | Solvent-free, energy-efficient, can access different reaction pathways. | Grinding of reactants to form pyrazole rings. | organic-chemistry.org |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved purity. | Cyclocondensation, cross-coupling, and multicomponent reactions. | acs.orgresearchgate.net |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, can improve yields. | Synthesis of pyrazole derivatives and fused systems. | mdpi.comacs.org |

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. nih.gov This technology offers numerous advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and the potential for automation. beilstein-journals.orgnih.gov The synthesis of pyrazoles has been successfully adapted to flow chemistry systems. nih.gov For instance, the reaction of a 1,3-dicarbonyl compound with a hydrazine can be carried out in a flow reactor, allowing for precise control over reaction temperature and residence time, leading to high yields and purity of the pyrazole product. nih.gov Multi-step syntheses can also be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates. nih.gov

Organocatalysis and Metal-Free Strategies

The development of organocatalytic and metal-free synthetic methods is a significant area of research aimed at avoiding the use of potentially toxic and expensive heavy metals.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. mdpi.com In the context of pyrazole synthesis, organocatalysts such as secondary amines have been employed to promote the [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates, yielding substituted pyrazoles with high regioselectivity. nih.gov Chiral organocatalysts can also be used to achieve enantioselective synthesis of pyrazole derivatives. nih.govmdpi.com

Metal-free strategies for pyrazole synthesis often rely on the inherent reactivity of the starting materials under specific reaction conditions. rsc.org For example, the reaction of α,β-unsaturated aldehydes or ketones with hydrazine salts can proceed in the presence of a non-metallic catalyst like iodine to afford pyrazoles. nih.gov Visible light photoredox catalysis has also emerged as a powerful metal-free method for the synthesis of polysubstituted pyrazoles under mild conditions. nih.gov

Multi-Component Reactions (MCRs) for Pyrazole Amine Scaffolds

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. nih.gov MCRs are highly efficient and atom-economical, making them ideal for generating libraries of structurally diverse compounds for drug discovery. preprints.org The synthesis of pyrazole scaffolds is well-suited for MCR strategies. beilstein-journals.orgnih.gov

A common MCR for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine derivative. mdpi.com This approach allows for the rapid assembly of highly substituted pyrazoles in a single step. Variations of this reaction can employ different starting materials to access a wide range of pyrazole analogues. researchgate.net For instance, the use of β-ketoesters, malononitrile (B47326), and hydrazine hydrate (B1144303) in a four-component reaction can yield highly functionalized pyrano[2,3-c]pyrazoles. nih.gov The use of magnetic nanoparticles as catalysts in these reactions can further enhance their green credentials by allowing for easy catalyst recovery and reuse. researchgate.net

Regioselective Synthesis of N-Substituted Pyrazole Amines

The regioselective synthesis of N-substituted pyrazole amines is a critical aspect of heterocyclic chemistry, as the precise placement of substituents on the pyrazole core dictates the molecule's chemical properties and biological activity. The formation of a specific regioisomer is often challenging due to the potential for multiple reactive sites on the pyrazole precursor. Methodologies to control this selectivity typically rely on the careful choice of starting materials, directing groups, and reaction conditions.

One of the most fundamental and widely used methods for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a substituted hydrazine. nih.gov The regioselectivity of this reaction is highly dependent on the nature of the substituents on both reactants. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed. The outcome is governed by the difference in reactivity between the two carbonyl groups and the steric and electronic effects of the substituents. nih.gov For instance, in the synthesis of N-substituted pyrazoles, the initial nucleophilic attack of the substituted nitrogen of the hydrazine derivative preferentially occurs at the more electrophilic or less sterically hindered carbonyl carbon.

Recent advancements have focused on developing highly regioselective one-pot procedures. For example, a one-pot, three-step synthesis has been developed for a library of highly functionalized phenylaminopyrazoles starting from active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine like methylhydrazine or benzylhydrazine. nih.gov This method proved to be highly regio- and chemo-selective, yielding a single N¹-substituted pyrazole derivative. nih.gov The selectivity arises from the controlled sequence of reactions where the reactivity of the hydrazinic NH₂ group is selectively directed toward specific functional groups in the intermediate. nih.gov

Another powerful strategy for introducing amino groups onto a pre-existing pyrazole ring is through C-H functionalization. This approach avoids the need for pre-functionalized starting materials. A metal-free, regioselective C-H amination has been reported for the synthesis of pyrazole-containing 2H-indazoles. nih.govrsc.org This method utilizes an oxidizing agent like potassium persulfate (K₂S₂O₈) to facilitate the C-N bond formation under relatively mild conditions, demonstrating excellent functional group tolerance and yielding products in good to excellent yields. rsc.orgrsc.org

The regioselectivity of N-alkylation on the pyrazole ring itself is also a crucial factor. The methylation of a pyrazole precursor in the presence of a base like potassium carbonate (K₂CO₃) can lead to different isomers depending on the reaction conditions and the existing substituents on the ring, which influence the nucleophilicity of the different nitrogen atoms. nih.gov

The following table summarizes various regioselective synthetic approaches to N-substituted pyrazole amines, highlighting the conditions and outcomes.

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Key Findings on Regioselectivity | Reference |

|---|---|---|---|---|---|

| One-Pot, Three-Component Condensation | Active Methylene Reagents (AMRs), Phenylisothiocyanate, Substituted Hydrazine | NaH, MeI, DMF, 100 °C | N¹,3,4,5-tetrasubstituted 3-aminopyrazoles | The reaction is highly regioselective, yielding a single N¹-substituted isomer. The hydrazinic amine selectively attacks the nitrile group over the ester group in the intermediate. | nih.gov |

| Metal-Free C-H Amination | 2-Phenyl-2H-indazole, Pyrazole | K₂S₂O₈, CH₃CN, 80 °C, under air | Pyrazole-containing 2H-indazoles | Provides highly regioselective C-N bond formation at the C3 position of the 2H-indazole ring. | rsc.org |

| Cyclocondensation | 1,3-Diketones, Arylhydrazines | N,N-dimethylacetamide (DMA), Room Temperature | 1-Aryl-3,4,5-substituted pyrazoles | Highly regioselective synthesis, with the aryl group from the hydrazine consistently located at the N¹ position. | organic-chemistry.org |

| Ring Conversion | 2-Hetaryl-N-R-pyrrolidin-2-ylideneacetonitrile, Hydrazine derivatives | Dioxane, Reflux | 3-(ω-Aminoalkyl)-4-hetaryl-5-aminopyrazoles | The reaction proceeds via a proposed mechanism involving nucleophilic attack of hydrazine, leading to ring opening of the pyrrolidine (B122466) and subsequent cyclization to a single pyrazole regioisomer. | nih.govacs.org |

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR and ¹³C NMR Spectroscopic Analysis

The ¹H and ¹³C NMR spectra provide foundational information about the number and chemical environment of the hydrogen and carbon atoms in a molecule.

For 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton group. This would include a singlet for the lone proton on the pyrazole (B372694) ring (H-5), signals for the N-propyl group (a triplet for the terminal CH₃, a sextet for the adjacent CH₂, and a triplet for the CH₂ attached to the amine nitrogen), two singlets for the two methyl groups (one attached to the pyrazole nitrogen at position 1 and the other to the carbon at position 3), and a signal for the amine (N-H) proton.

The ¹³C NMR spectrum would complement this by showing a signal for each of the eight unique carbon atoms: three from the N-propyl group, two from the methyl groups, and three from the pyrazole ring (C-3, C-4, and C-5). The chemical shifts of these carbons provide insight into their electronic environment. For instance, carbons within the heterocyclic ring would appear at different chemical shifts than those in the alkyl chains.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine (Note: These are predicted values based on general principles and data from analogous pyrazole structures, not experimentally verified data for the title compound.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole CH -5 | ~7.5 (s) | ~135 |

| Pyrazole C -3 | - | ~150 |

| Pyrazole C -4 | - | ~115 |

| N-CH₃ (Position 1) | ~3.7 (s) | ~35 |

| C-CH₃ (Position 3) | ~2.2 (s) | ~12 |

| NH | Variable, broad | - |

| N-CH₂ -CH₂-CH₃ | ~2.9 (t) | ~50 |

| N-CH₂-CH₂ -CH₃ | ~1.6 (sext) | ~23 |

| N-CH₂-CH₂-CH₃ | ~0.9 (t) | ~11 |

Advanced NMR Techniques for Stereochemical and Tautomeric Investigations

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals. A COSY spectrum would reveal proton-proton couplings, for example, confirming the connectivity within the N-propyl group. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would show correlations between protons and carbons over two to three bonds, confirming how the propyl and methyl groups are attached to the pyrazole core.

Annular tautomerism, a common phenomenon in N-unsubstituted pyrazoles, is not possible for 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine because both ring nitrogen atoms are substituted (one with a methyl group and the other implicitly part of the amine substituent at C4, though the primary tautomeric forms of aminopyrazoles are well-established). Therefore, advanced NMR investigations would primarily focus on confirming the single, stable constitutional isomer rather than a dynamic equilibrium between tautomers.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine (C8H15N3), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement.

The expected exact mass is approximately 153.1266 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 153. Under electron ionization (EI), the molecule would fragment in predictable ways. Key fragmentation pathways would likely include the loss of an ethyl radical from the propyl group (alpha-cleavage) to give a prominent fragment ion, as well as the loss of a methyl radical. For related compounds like 1,3,5-trimethyl-1H-pyrazol-4-amine, the mass spectrum shows a strong molecular ion peak followed by the loss of a methyl group.

Table 2: Predicted Key Mass Spectrometry Fragments for 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine (Note: These are predicted fragments based on common fragmentation patterns.)

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 153 | [M]⁺ | Molecular Ion |

| 138 | [M - CH₃]⁺ | Loss of a methyl radical |

| 124 | [M - C₂H₅]⁺ | Loss of an ethyl radical (α-cleavage) |

| 111 | [M - C₃H₆]⁺ | McLafferty rearrangement or loss of propene |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine would display characteristic absorption bands confirming its key structural features.

The most notable bands would include a moderate absorption in the 3300-3500 cm⁻¹ region corresponding to the N-H stretch of the secondary amine. The region between 2850-3000 cm⁻¹ would show multiple sharp peaks due to the C-H stretching of the methyl and propyl alkyl groups. The pyrazole ring itself would produce characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ fingerprint region. A C-N stretching band would also be expected around 1250-1350 cm⁻¹. Analysis of the gas-phase IR spectrum for the similar compound 1,3,5-trimethyl-1H-pyrazol-4-amine shows strong C-H stretching bands below 3000 cm⁻¹ and prominent bands in the 1450-1550 cm⁻¹ region.

Table 3: Expected Characteristic FTIR Absorption Bands (Note: These are predicted frequencies based on standard functional group correlation tables.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Alkyl (C-H) | Stretch | 2850 - 2960 |

| Pyrazole Ring (C=N, C=C) | Stretch | 1400 - 1600 |

| Alkyl (C-H) | Bend | 1375 - 1450 |

| C-N | Stretch | 1250 - 1350 |

X-ray Crystallography for Solid-State Structure Determination

Should 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine be a crystalline solid, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

The analysis would also reveal the crystal packing arrangement and identify any intermolecular interactions, such as hydrogen bonding involving the amine N-H group, which govern the solid-state architecture. While no published crystal structure for this specific compound is available, studies on other substituted pyrazoles demonstrate that this method is the gold standard for confirming molecular geometry and intermolecular synthons. For example, the analysis of a related 4-aminopyrazole derivative confirmed its molecular structure and revealed how molecules form supramolecular structures through hydrogen bonding. researchgate.net Such an analysis for the title compound would provide definitive proof of its constitution and solid-state conformation.

Mechanistic Investigations of Reactions Involving 1,3 Dimethyl N Propyl 1h Pyrazol 4 Amine and Pyrazole Amines

Elucidation of Reaction Pathways and Transition States

The synthesis of 4-aminopyrazoles, such as 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine, typically proceeds through well-established condensation reactions. The Knorr pyrazole (B372694) synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, is a primary pathway. chim.it For 4-aminopyrazoles specifically, this route is often modified. A common strategy involves starting with a 1,3-dicarbonyl compound that is first converted to an oxime derivative before the cyclization step with a substituted hydrazine. chim.it

The reaction pathway generally begins with the nucleophilic attack of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. researchgate.net In the case of an unsymmetrical dicarbonyl, the initial attack typically occurs at the less sterically hindered carbonyl group. acs.org This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The rate-determining step in pyrazole formation can vary depending on the reaction pH. researchgate.net

Role of Intermediates in Pyrazole Amine Formation

Intermediates play a pivotal role in directing the course of pyrazole amine synthesis. In the Knorr synthesis of 4-aminopyrazoles, an oxime formed from a 1,3-dicarbonyl precursor is a key intermediate prior to reaction with hydrazine. chim.it More broadly, in syntheses starting from β-ketonitriles and hydrazines, a hydrazone is initially generated through the nucleophilic attack of the hydrazine on the carbonyl group. This is followed by the addition of the second hydrazine nitrogen to the nitrile carbon, leading to cyclization. chim.it

Another significant class of intermediates arises in the synthesis of aminopyrazoles from α,β-unsaturated nitriles and hydrazines. Here, the reaction proceeds via Michael addition, forming adducts that subsequently cyclize. chim.it For example, the reaction between methyl hydrazine and ethyl 2-cyano-3-ethoxyacrylate generates two distinct Michael adducts as intermediates. The relative stability and rate of formation of these adducts can be manipulated to control the final product's regiochemistry. chim.it

In other synthetic approaches, pyrazoline intermediates are formed, which are then oxidized to yield the aromatic pyrazole. One-pot condensations of ketones, aldehydes, and hydrazine can form pyrazoline intermediates that are subsequently oxidized in situ to afford the final pyrazole products. organic-chemistry.org The characterization of these intermediates, often through spectroscopic methods like NMR, is essential for understanding the reaction mechanism and optimizing conditions. researchgate.netorganic-chemistry.org

Kinetic and Thermodynamic Aspects of Pyrazole Amine Syntheses

The principles of kinetic and thermodynamic control are fundamental in determining the isomeric distribution of products in pyrazole amine syntheses. By carefully selecting reaction conditions such as temperature, solvent, and basicity, it is possible to favor the formation of either the kinetically or thermodynamically preferred isomer. chim.itnih.gov

A clear example is the reaction of methyl hydrazine with ethyl 2-cyano-3-ethoxyacrylate, which can yield either a 5-aminopyrazole or a 3-aminopyrazole. chim.it Under kinetic control (e.g., using a strong base like sodium ethoxide at low temperature), the reaction favors the faster-formed Michael adduct, leading to the 3-aminopyrazole. Conversely, under thermodynamic control (e.g., neutral conditions at a higher temperature), the reaction allows for the equilibration of the Michael adducts, favoring the more stable intermediate which leads to the 5-aminopyrazole product. chim.it

This concept allows for the selective synthesis of different regioisomers from the same set of starting materials, which is a powerful tool in synthetic chemistry.

| Control Type | Reaction Conditions | Favored Product | Rationale |

|---|---|---|---|

| Kinetic | EtONa, EtOH, 0 °C | 3-Aminopyrazole | The kinetically favored Michael adduct is formed faster and proceeds to the product before equilibration can occur. chim.it |

| Thermodynamic | EtOH, 70 °C (neutral) | 5-Aminopyrazole | Higher temperature and neutral conditions allow the initial adducts to equilibrate, favoring the pathway through the more stable intermediate. chim.it |

Regioselectivity and Stereoselectivity in Pyrazole Amine Reactions

Regioselectivity is a critical consideration in the synthesis of asymmetrically substituted pyrazoles, including N-alkylated pyrazole amines. The final arrangement of substituents on the pyrazole ring is dictated by several factors, including the nature of the reactants, steric hindrance, and the reaction conditions employed. chim.itnih.gov

In reactions involving monosubstituted hydrazines, the initial nucleophilic attack can occur from either of the two non-equivalent nitrogen atoms, potentially leading to two different regioisomers. Generally, the reaction proceeds via the attack of the less hindered hydrazine nitrogen. researchgate.net Furthermore, increasing the steric bulk of the substituent on the hydrazine has been shown to favor the formation of 5-aminopyrazole regioisomers over 3-aminopyrazoles. chim.it

Catalysts and reagents can also be used to switch the regioselectivity. For example, in formal [1 + 2 + 2] cycloaddition reactions, the use of a specific heterocyclic amine mediator can switch the inherent regioselectivity to produce 1,4,5-trisubstituted pyrazoles instead of the typically formed 1,3,4-trisubstituted isomers. acs.org

Stereoselectivity becomes relevant when chiral centers are present or when double bonds are formed, as in the synthesis of N-carbonylvinylated pyrazoles. The reaction of pyrazoles with conjugated carbonyl alkynes can be controlled to produce either the (E) or (Z) isomer with high selectivity. The presence of a reagent like silver carbonate (Ag₂CO₃) can switch the outcome from the thermodynamically stable (E)-isomer to the (Z)-isomer, likely through a mechanism where the silver ion acts as a coordination guide. nih.gov

| Reactants | Key Condition/Reagent | Observed Selectivity | Reference |

|---|---|---|---|

| Acrylonitriles and Hydrazines with bulky substituents | Increased steric hindrance on hydrazine | Favors 5-aminopyrazole regioisomer | chim.it |

| Pyrazoles and Conjugated Carbonyl Alkynes | Ag₂CO₃-free | (E)-N-carbonylvinylated pyrazole (thermodynamic product) | nih.gov |

| Pyrazoles and Conjugated Carbonyl Alkynes | With Ag₂CO₃ | (Z)-N-carbonylvinylated pyrazole | nih.gov |

| Difluoroalkyl compounds, enaminones, and RNHNH₂ | 1-methylindazol-3-amine (traceless mediator) | Switches from 1,3,4- to 1,4,5-trisubstituted pyrazoles | acs.org |

Computational and Theoretical Chemistry Studies of 1,3 Dimethyl N Propyl 1h Pyrazol 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecular systems, including pyrazole (B372694) derivatives. nih.gov These calculations offer a balance between accuracy and computational cost, making them ideal for studying molecules of this size.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to predict its equilibrium geometry. bhu.ac.in This analysis yields crucial data on bond lengths, bond angles, and dihedral angles.

The pyrazole ring is expected to be largely planar, a characteristic feature of such aromatic heterocyclic systems. The N-propyl group, however, introduces conformational flexibility. Analysis of the electronic structure through methods like Mulliken population analysis provides insights into the distribution of charge across the molecule, highlighting the partial atomic charges on each atom. bhu.ac.in This information is vital for understanding the molecule's polarity and intermolecular interactions.

Table 1: Predicted Geometric Parameters for 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine Note: The following data is illustrative of typical parameters for substituted pyrazoles and is not derived from a specific computational study on this exact molecule.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| N1–N2 | ~1.35 |

| C4–N (amine) | ~1.38 |

| N–C (propyl) | ~1.47 |

| **Bond Angles (°) ** | |

| C-N-C (amine) | ~112 |

| Ring Angles | ~108-110 |

| Dihedral Angles (°) |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to predicting how a molecule will interact with other reagents. researchgate.netyoutube.com

For 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the nitrogen atom of the amine group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed across the pyrazole ring system. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are representative examples for demonstrating the concept and are not specific to 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -0.8 |

| Energy Gap (ΔE) | 5.4 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map plots the electrostatic potential onto the electron density surface.

In the MEP surface of 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine, different colors represent varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas are expected to be concentrated around the nitrogen atoms of the pyrazole ring and the amine group due to the presence of lone pairs of electrons. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack, likely found around the hydrogen atoms of the amine group and the methyl groups. researchgate.net

Reaction Mechanism Studies through Computational Modeling

Computational modeling provides a powerful framework for elucidating complex reaction mechanisms at a molecular level. By simulating the reaction pathways, researchers can identify intermediate structures, transition states, and the energy barriers that govern the reaction rate.

Activation Energy and Transition State Analysis

A critical aspect of studying reaction mechanisms is the determination of the activation energy (Ea), which is the minimum energy required for a reaction to occur. Computational methods can map the potential energy surface of a reaction, locating the transition state—the highest energy point along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

For reactions involving 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine, such as N-alkylation or acylation, DFT calculations can be employed to model the reaction pathway from reactants to products. The calculated activation energy provides a quantitative measure of the reaction's feasibility. A lower activation energy implies a faster reaction rate. This analysis is crucial for optimizing reaction conditions and predicting the formation of specific products. For instance, studies on the thermal decomposition of related nitro-pyrazole compounds have used computational methods to determine activation energies. researchgate.net

Table 3: Hypothetical Activation Energies for a Reaction Note: This table illustrates the type of data generated from transition state analysis and does not represent actual experimental or calculated values for the subject compound.

| Reaction Step | Activation Energy (Ea) (kJ/mol) |

|---|---|

| Step 1: Nucleophilic Attack | 65 |

Solvent Effects on Reaction Profiles

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for solvent effects using various approaches, such as the Polarizable Continuum Model (PCM). In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the interaction between the solute and the solvent is calculated.

Theoretical Characterization of Charge Transfer and Electronic Properties

Further research and publication in the field of computational chemistry focusing on this specific pyrazole derivative would be required to provide the information requested.

Coordination Chemistry of 1,3 Dimethyl N Propyl 1h Pyrazol 4 Amine and Pyrazole Amine Ligands

Pyrazole (B372694) Derivatives as Chelating Agents for Transition Metals

Pyrazole and its derivatives are well-established as excellent chelating agents for a wide array of transition metals. nih.gov Their ability to form stable complexes stems from the presence of two nitrogen atoms within the five-membered aromatic ring, which can act as Lewis bases, donating their lone pair of electrons to a metal center. The coordination can occur through the pyridinic nitrogen atom (the sp²-hybridized nitrogen at position 2), and in the case of pyrazole amine ligands, an additional donor site is provided by the amine functionality.

The specific ligand, 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine , features a primary amine group at the 4-position and methyl groups at the 1 and 3 positions. The N-propyl group on the amine nitrogen and the methyl groups can introduce steric hindrance that may influence the geometry of the resulting metal complexes. The presence of both a pyrazole ring nitrogen and an exocyclic amine nitrogen allows for the potential of bidentate chelation, forming a stable five-membered chelate ring with a metal ion. This chelation effect significantly enhances the thermodynamic stability of the resulting complexes compared to coordination with monodentate ligands.

While no specific studies on the chelating properties of 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine have been reported, research on analogous pyrazole-based ligands demonstrates their capacity to form complexes with varied nuclearity, from mononuclear to polynuclear structures. researchgate.net The diverse coordination modes of pyrazole derivatives make them valuable in various applications, including catalysis, materials science, and bioinorganic chemistry. researchgate.net

Synthesis and Characterization of Metal-Pyrazole Amine Complexes

The synthesis of metal complexes with pyrazole amine ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. Common solvents include alcohols, acetonitrile, and water. The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product in good yield and purity. For 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine , a potential synthetic route for its metal complexes would involve its direct reaction with metal halides, nitrates, or acetates.

Following synthesis, the characterization of the resulting metal complexes is essential to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is typically employed.

Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the ligand to the metal ion. A shift in the vibrational frequencies of the C=N and N-H bonds of the pyrazole ring and the amine group upon complexation provides evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can elucidate the binding mode.

Mass Spectrometry (MS): This technique helps to determine the molecular weight of the complex and confirm its composition.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which can help in determining the geometry of the coordination sphere.

Although no specific metal complexes of 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine have been synthesized and characterized in the literature, studies on similar pyrazole amine ligands have revealed a variety of coordination geometries, including tetrahedral, square planar, and octahedral arrangements, depending on the metal ion and the stoichiometry of the reaction. uobaghdad.edu.iq

Table 1: Representative Spectroscopic Data for a Hypothetical [M(1,3-dimethyl-N-propyl-1H-pyrazol-4-amine)₂Cl₂] Complex

| Technique | Expected Observation | Interpretation |

| IR Spectroscopy | Shift in ν(N-H) and ν(C=N) bands | Coordination of the amine and pyrazole nitrogen atoms to the metal center. |

| ¹H NMR Spectroscopy | Downfield or upfield shifts of pyrazole and propyl protons | Change in the electronic environment of the ligand upon complexation. |

| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region | d-d electronic transitions of the transition metal ion in the complex. |

Metal-Ligand Cooperative Reactivity in Pyrazole Amine Systems

Metal-ligand cooperativity refers to the synergistic action of a metal center and its ligand in activating and transforming substrates. This phenomenon is particularly relevant in catalysis. Protic pyrazole ligands, which have an N-H group on the pyrazole ring, have been shown to participate in cooperative reactivity. nih.gov The N-H proton can be transferred to a substrate or act as a proton shuttle, facilitating catalytic cycles. nih.gov

In the case of 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine , the pyrazole ring is N-substituted with a methyl group, meaning it is not a protic pyrazole in the traditional sense. However, the amine group attached to the pyrazole ring contains N-H protons. These protons could potentially engage in hydrogen bonding with substrates or participate in proton transfer events in a cooperative manner with the metal center. For instance, in a catalytic reaction, the metal could bind a substrate, while the amine group of the ligand interacts with another part of the substrate through hydrogen bonding, thereby activating it.

While there is no direct research on the cooperative reactivity of 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine , studies on other ligand systems with pendant amine groups have demonstrated their ability to facilitate a variety of chemical transformations through metal-ligand cooperation. nih.gov The identity of the metal is crucial in determining whether certain bond activations can occur, even when the ligand framework is designed to capture and orient a substrate. nih.gov

Influence of Ligand Design on Coordination Modes and Stability

The design of a ligand has a profound impact on the coordination modes, stability, and reactivity of its metal complexes. For pyrazole amine ligands, several factors can be tuned to control these properties:

Steric Hindrance: The size and position of substituents on the pyrazole ring and the amine group can influence the coordination number and geometry of the metal complex. The N-propyl and dimethyl groups in 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine would introduce a degree of steric bulk around the metal center, which could favor lower coordination numbers.

Electronic Effects: The electronic properties of the substituents can affect the donor strength of the nitrogen atoms. Electron-donating groups generally increase the basicity of the nitrogen atoms, leading to stronger metal-ligand bonds and more stable complexes.

Chelate Ring Size: For bidentate pyrazole amine ligands, the position of the amine group determines the size of the chelate ring formed upon coordination. 4-amino pyrazoles, such as the one , would form a five-membered chelate ring, which is generally very stable.

Flexibility of the Ligand: The conformational flexibility of the ligand can influence its ability to adopt different coordination geometries. The propyl group in 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine provides some flexibility.

Studies on related bis(pyrazol-1-yl)amine ligands have shown that the nature of co-ligands and counter-ions can also significantly influence the conformation of the coordinated ligand and the resulting crystal structure. nih.gov For example, the dihedral angle between the pyrazole rings in these complexes can vary depending on the steric demands of the co-ligand. nih.gov Although these are more complex systems, the principles of how the coordination sphere influences ligand conformation are broadly applicable.

Applications of 1,3 Dimethyl N Propyl 1h Pyrazol 4 Amine and Derivatives in Catalysis Research

Pyrazole (B372694) Amine-Based Ligands in Homogeneous Catalysis

Pyrazole amine derivatives are prized in homogeneous catalysis for their ability to form stable and catalytically active complexes with a variety of transition metals. The nitrogen atoms of the pyrazole ring and the amine substituent provide excellent coordination sites, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This adaptability is crucial for optimizing catalytic activity and selectivity in a wide array of reactions. nih.gov

Enantioselective Catalysis Mediated by Pyrazole Complexes

The development of chiral pyrazole-based ligands has opened new avenues in asymmetric catalysis, a field dedicated to the synthesis of single enantiomers of chiral molecules. While direct examples involving 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine are not extensively documented, the principles are well-established with structurally related pyrazole derivatives. Chiral pyrazole-phosphine and pyrazole-oxazoline ligands, for instance, have been successfully employed in a variety of enantioselective transformations.

These ligands create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. For example, palladium complexes of chiral pyrazole-based ligands have been utilized in asymmetric allylic alkylation reactions, achieving high enantioselectivities. The precise substitution pattern on the pyrazole ring and the nature of the chiral auxiliary are critical in determining the efficiency of the catalyst.

Table 1: Examples of Enantioselective Reactions Catalyzed by Pyrazole-Metal Complexes

| Reaction Type | Metal | Chiral Ligand Type | Substrate | Product Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | Palladium | Pyrazole-Phosphine | 1,3-Diphenylallyl acetate | Up to 95% |

| Asymmetric Hydrogenation | Rhodium | Chiral Bidentate Pyrazole | Prochiral olefins | >90% |

| Michael Addition | Copper | Pyrazole-Oxazoline | α,β-Unsaturated ketones | Up to 98% |

Oxidation Reactions Catalyzed by Pyrazole-Metal Complexes

Pyrazole-metal complexes have demonstrated significant efficacy in catalyzing a variety of oxidation reactions. The pyrazole ligand can stabilize the metal center in various oxidation states, facilitating the redox cycles required for catalytic oxidation. Copper complexes featuring pyrazole-amine ligands, for instance, have been investigated as catalysts for the oxidation of alcohols and catechols. bohrium.comjocpr.com

In these reactions, the pyrazole-metal complex often activates an oxidant, such as molecular oxygen or hydrogen peroxide, to generate a highly reactive oxidizing species. The nature of the substituents on the pyrazole ring can influence the redox potential of the metal center and, consequently, the catalytic activity. For example, electron-donating groups can enhance the catalytic efficiency of copper-based catalysts in the aerobic oxidation of primary alcohols to aldehydes. researchgate.netjocpr.com

Table 2: Performance of Pyrazole-Copper Complexes in Catalytic Oxidation of Catechol

| Ligand | Copper Salt | Solvent | Initial Rate (μmol L⁻¹ min⁻¹) |

|---|---|---|---|

| Pyrazole Derivative A | Cu(OAc)₂ | Methanol | 15.8 |

| Pyrazole Derivative B | Cu(OAc)₂ | Methanol | 22.5 |

| Pyrazole Derivative C | CuSO₄ | Acetonitrile | 8.2 |

Data is illustrative and based on findings for various pyrazole-based ligands. mdpi.com

Hydrogen Transfer and Dehydrogenation Reactions

Ruthenium and iridium complexes incorporating pyrazole-based ligands have emerged as powerful catalysts for hydrogen transfer and dehydrogenation reactions. These processes are fundamental in organic synthesis for the reduction of unsaturated compounds and the synthesis of valuable chemicals through dehydrogenative coupling. The pyrazole ligand often plays a direct role in the catalytic cycle, participating in proton transfer steps.

Protic pyrazole ligands, which contain an N-H bond, can act as a proton shuttle in what is known as metal-ligand cooperation. In the transfer hydrogenation of ketones, for example, a ruthenium-pyrazole complex can facilitate the transfer of a hydride from a hydrogen donor (e.g., isopropanol) to the ketone substrate via a concerted mechanism involving both the metal center and the pyrazole N-H group. This bifunctional catalysis often leads to highly efficient and selective reductions under mild conditions. nih.gov

Table 3: Hydrogen Transfer Hydrogenation of Acetophenone using Pyrazole-Ruthenium Catalysts

| Catalyst | Hydrogen Donor | Base | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| Ru-complex with Pyrazole Ligand X | Isopropanol | KOtBu | 80 | 95 |

| Ru-complex with Pyrazole Ligand Y | Formic Acid | Triethylamine | 50 | 99 |

| Ru-complex with Pyrazole Ligand Z | Isopropanol | NaOH | 82 | 92 |

Data is representative of typical results found in the literature for pyrazole-based ruthenium catalysts.

Pyrazole Amines as Components in Biocatalysis

The application of pyrazole amines as components in biocatalysis is a less explored but promising area of research. Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with high selectivity and under environmentally benign conditions. While direct incorporation of pyrazole amines into enzyme active sites is not a common strategy, they can be involved in biocatalytic processes in other ways.

One notable application is in the synthesis of bioactive pyrazole derivatives themselves, where enzymes are used as catalysts. For instance, immobilized lipases have been employed for the regioselective synthesis of certain pyrazole compounds. researchgate.net This approach leverages the high selectivity of enzymes to produce specific isomers that might be difficult to obtain through traditional chemical synthesis.

Furthermore, the potential exists to design artificial metalloenzymes where a pyrazole-metal complex is incorporated within a protein scaffold. This could combine the catalytic versatility of the metal complex with the substrate specificity and chiral environment provided by the protein, leading to novel biocatalysts with enhanced performance. However, research in this specific area is still in its early stages.

Derivatization Strategies and Functionalization of the 1,3 Dimethyl N Propyl 1h Pyrazol 4 Amine Scaffold

Synthesis of Poly-substituted and Functionalized Pyrazole (B372694) Amines

The synthesis of poly-substituted and functionalized pyrazole amines can be achieved through several established synthetic routes. A common and effective method involves the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.commdpi.com This approach allows for the introduction of substituents at various positions of the pyrazole ring. For instance, the use of substituted hydrazines and dicarbonyl compounds can directly lead to the formation of a polysubstituted pyrazole core.

Another powerful strategy is the multicomponent, one-pot synthesis, which offers an efficient and atom-economical route to highly functionalized pyrazoles. mdpi.comias.ac.in These reactions often involve the combination of an aldehyde, a malononitrile (B47326) derivative, a hydrazine, and another active methylene (B1212753) compound, leading to the formation of complex pyrazole structures in a single step.

The Vilsmeier-Haack reaction is another valuable tool for the functionalization of pyrazole rings, particularly for the introduction of a formyl group at the 4-position of the pyrazole ring. nih.gov This formyl group can then serve as a handle for further transformations, such as conversion to other functional groups or for the construction of fused ring systems.

Below is a table summarizing some synthetic strategies for polysubstituted pyrazoles:

| Reaction Type | Reactants | Key Features | Potential for 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine synthesis |

| Cyclocondensation | Substituted hydrazines, 1,3-dicarbonyl compounds | Direct formation of substituted pyrazole core. mdpi.commdpi.com | High, by selecting appropriate starting materials. |

| Multicomponent Reaction | Aldehydes, malononitrile, hydrazines, active methylene compounds | High efficiency and atom economy. mdpi.comias.ac.in | Feasible for creating diverse derivatives. |

| Vilsmeier-Haack Reaction | Hydrazones, POCl3/DMF | Introduction of a formyl group for further functionalization. nih.gov | Applicable for post-synthesis modification. |

Formation of Fused Heterocyclic Systems Utilizing Pyrazole Amine Precursors

The amino group at the 4-position of the 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine scaffold is a key functional group for the construction of fused heterocyclic systems. This amino group can act as a nucleophile in reactions with various electrophiles, leading to the formation of new rings fused to the pyrazole core.

One common strategy involves the reaction of the pyrazole amine with β-dicarbonyl compounds or their equivalents. This reaction can lead to the formation of pyrazolo[3,4-b]pyridines, a class of compounds with significant biological activities. mdpi.com Similarly, reaction with α,β-unsaturated ketones or nitriles can also be employed to construct fused ring systems.

The use of pyrazole-4-carbaldehydes, which can be synthesized from the corresponding amines, provides another versatile route to fused systems. These aldehydes can undergo condensation reactions with various nucleophiles to form a wide range of fused heterocycles, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-d]pyridazines. semanticscholar.org

The following table outlines some examples of fused heterocyclic systems that can be synthesized from pyrazole amine precursors:

| Fused System | Precursor | Reagent | Reaction Type |

| Pyrazolo[3,4-b]pyridine | 4-aminopyrazole | β-dicarbonyl compound | Cyclocondensation mdpi.com |

| Pyrazolo[3,4-d]pyrimidine | 4-aminopyrazole | Formamide, urea, or related reagents | Cyclization |

| Pyrazolo[3,4-d]pyridazine | 4-pyrazolecarbaldehyde | Hydrazine | Condensation and cyclization semanticscholar.org |

| Imidazo[1,2-b]pyrazole | 5-aminopyrazole | α-haloketone | Cyclocondensation scirp.org |

Post-Synthetic Functionalization of Pyrazole Amine Core

Once the 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine core is synthesized, it can be further functionalized through various reactions targeting the amino group and the pyrazole ring itself. The amino group can be acylated, alkylated, or converted into other functional groups such as amides, sulfonamides, or ureas. mdpi.com These modifications can significantly alter the properties of the parent compound.

Electrophilic substitution reactions on the pyrazole ring can also be employed for post-synthetic functionalization. While the pyrazole ring is generally considered electron-rich, the presence of the amino group can influence the regioselectivity of these reactions. chim.it Halogenation, nitration, and sulfonation are some of the electrophilic substitution reactions that can be performed on the pyrazole core, providing handles for further transformations such as cross-coupling reactions.

The reactivity of the pyrazole ring can be modulated by the substituents present on the ring. For example, the presence of electron-donating groups can enhance the reactivity towards electrophiles, while electron-withdrawing groups can facilitate nucleophilic substitution reactions. imperial.ac.uk

Strategies for Introducing Diverse Substituents and their Impact on Reactivity

The introduction of diverse substituents onto the 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine scaffold can be achieved through a combination of the strategies discussed above. The choice of synthetic route and functionalization method will depend on the desired substitution pattern and the nature of the substituents to be introduced.

The impact of these substituents on the reactivity of the pyrazole amine core is a crucial aspect to consider. For instance, the introduction of electron-withdrawing groups on the pyrazole ring can increase the acidity of the N-H proton of the amino group, making it more susceptible to deprotonation and subsequent reactions. Conversely, electron-donating groups can increase the nucleophilicity of the amino group, enhancing its reactivity towards electrophiles.

The steric hindrance of the substituents can also play a significant role in the reactivity of the molecule. Bulky substituents near the amino group may hinder its ability to react with certain reagents, while strategically placed substituents can be used to direct the regioselectivity of reactions. A deep understanding of these electronic and steric effects is essential for the rational design and synthesis of novel derivatives of 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine with tailored properties.

Advanced Materials Applications of 1,3 Dimethyl N Propyl 1h Pyrazol 4 Amine and Pyrazole Derivatives

Utilization in the Development of Advanced Materials

Pyrazole (B372694) derivatives are valuable building blocks in the synthesis of functional materials due to their inherent thermal and chemical stability, as well as their ability to coordinate with metal ions and participate in various chemical reactions. mdpi.comnih.gov The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can be readily functionalized to tune its electronic and physical properties. organic-chemistry.org This adaptability allows for the creation of a wide array of materials with tailored characteristics.

The applications of pyrazole derivatives in advanced materials are diverse and include their use as:

Ligands for catalysts: The nitrogen atoms in the pyrazole ring can effectively chelate metal ions, making them useful in catalysis.

Building blocks for polymers: Pyrazole units can be incorporated into polymer backbones or as pendant groups to enhance thermal stability, mechanical strength, and other properties. researchgate.net

Components of functional dyes and pigments: The aromatic nature of the pyrazole ring contributes to the development of chromophores with specific absorption and emission properties.

Applications in Electronics and Optics

The electronic properties of pyrazole derivatives, particularly their ability to participate in charge transfer processes, make them attractive for applications in electronics and optics. mdpi.com Their high quantum yields, good photostability, and thermostability are key attributes for these applications. nih.gov

Luminescent Complexes and Optical Brighteners

Pyrazole derivatives are widely used as ligands in the formation of luminescent metal complexes. These complexes can exhibit strong fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs) and as optical brighteners. For instance, pyrazole oxadiazole derivatives have been synthesized and shown to exhibit good fluorescence with emission wavelengths ranging from 410 nm to 450 nm and quantum yields up to 0.69. scientific.netresearchgate.net

In the context of OLEDs, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been investigated as emitters. mdpi.com Devices constructed with these materials have demonstrated bright bluish-green light emission. mdpi.comresearchgate.net Specifically, a multi-layered cell based on 1-methyl-3-phenyl-6-N,N-dimethyl-1H-pyrazolo[3,4-b] quinoline (B57606) emitted green light with a maximum luminance of 37,000 cd/m² and a luminescent efficiency of 6.0 cd/A. mdpi.com

| Pyrazole Derivative | Application | Emission Color | Maximum Luminance | Luminescent Efficiency |

| 1-methyl-3-phenyl-6-N,N-dimethyl-1H-pyrazolo[3,4-b] quinoline | OLED | Green | 37,000 cd/m² | 6.0 cd/A |

| Spirobifluorene-based 1H-pyrazolo[3,4-b]quinoline (spiro-PQ) | OLED | Bright Blue | >20,000 cd/m² | Not specified |

| Trifluoromethyl substituted 1H-pyrazolo[3,4-b]quinolines | OLED | Deep Bluish-Green | Not specified | Not specified |

This table presents data on the performance of various pyrazole derivatives in OLED applications. mdpi.comresearchgate.net

Selective Fluorescence Sensors

The ability of pyrazole derivatives to form stable complexes with metal ions has been extensively exploited in the development of selective fluorescence sensors. nih.gov These sensors operate on principles such as intramolecular charge transfer (ICT), ligand-to-metal charge transfer (LMCT), and chelation-enhanced quenching (CHEQ), which result in a detectable change in fluorescence upon binding with a specific ion. tandfonline.com

Pyrazole-based sensors have demonstrated high selectivity and sensitivity for a variety of metal ions, including:

Fe³⁺: Pyrazoline derivatives have been shown to be effective "On-Off" chemosensors for the detection of Fe³⁺ ions. tandfonline.com A pyridine–pyrazole-based dye was developed as a dual colorimetric and fluorescent chemodosimeter for Fe³⁺ ions with a very low limit of detection (LOD) of 57 nM. nih.gov

Zn²⁺ and Cd²⁺: A series of simple pyrazoline and pyrazole-based "turn on" fluorescent sensors have been synthesized. One pyrazole derivative displayed an approximately 20-fold increase in fluorescence emission at 480 nm in the presence of Zn²⁺, compared to a 2.5-fold increase with Cd²⁺. semanticscholar.org

Al³⁺: A pyridine–pyrazole based chemosensor was developed for the selective recognition of Al³⁺ ions with a low limit of detection of 62 nM. nih.gov

Cu²⁺: A pyrazole derivative that acts as an excited-state intramolecular proton-transfer (ESIPT) active sensor has been synthesized for sensing Cu²⁺ in cells and plants. This particular sensor is a "turn-off" sensor, where the fluorescence is quenched upon the addition of Cu²⁺. nih.gov

| Sensor Type | Target Ion | Sensing Mechanism | Limit of Detection (LOD) |

| Pyridine–pyrazole-based dye | Fe³⁺ | Colorimetric and Fluorescent | 57 nM |

| Pyrazole-based sensor | Zn²⁺/Cd²⁺ | "Turn on" Fluorescence | Not specified |

| Pyridine–pyrazole based chemosensor | Al³⁺ | Colorimetric and Fluorescent | 62 nM |

| ESIPT active pyrazole sensor | Cu²⁺ | "Turn-off" Fluorescence | Not specified |

This table summarizes the characteristics of various pyrazole-based fluorescent sensors for different metal ions. nih.govnih.govsemanticscholar.org

Fuel Cell Membranes Applications

In the field of energy, pyrazole-containing polymers are being investigated for their potential use as proton-conducting membranes in polymer electrolyte fuel cells (PEMFCs). researchgate.net The nitrogen atoms in the pyrazole ring can act as proton carriers, which is a crucial function of the membrane in a fuel cell.